![molecular formula C15H16ClN5O4 B13825547 Theophylline 7 acetate de nicotinol HCl [French] CAS No. 38953-18-3](/img/structure/B13825547.png)
Theophylline 7 acetate de nicotinol HCl [French]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline 7 acetate de nicotinol HCl is a compound derived from theophylline, a methylxanthine derivative. Theophylline is known for its use in managing symptoms of asthma, chronic obstructive pulmonary disease (COPD), and other lung conditions caused by reversible airflow obstruction . Theophylline 7 acetate de nicotinol HCl combines the properties of theophylline with additional functional groups, potentially enhancing its pharmacological effects.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of theophylline 7 acetate de nicotinol HCl involves several steps. One common method starts with the reaction of dimethyl FAU with sodium hydroxide to form theophylline sodium salt. This is followed by the addition of sodium chloroacetate solution, maintaining the pH between 8 and 12 using sodium carbonate solution . The yield of this method is reported to be over 90%, with a product purity of 99.9% .
Industrial Production Methods
Industrial production of theophylline 7 acetate de nicotinol HCl typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and adjusting pH, temperature, and other parameters is common in industrial settings to maintain consistency and quality.
化学反応の分析
Types of Reactions
Theophylline 7 acetate de nicotinol HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to theophylline.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups, enhancing the compound’s pharmacological properties .
科学的研究の応用
Theophylline 7 acetate de nicotinol HCl has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in treating respiratory conditions, cardiovascular diseases, and other ailments.
Industry: Theophylline derivatives are used in the formulation of pharmaceuticals and other products
作用機序
Theophylline 7 acetate de nicotinol HCl exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent relaxation of smooth muscle in the airways.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, reducing airway responsiveness to various stimuli.
Histone Deacetylase Activation: It activates histone deacetylase, which may contribute to its anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Theophylline: A methylxanthine derivative used to treat asthma and COPD.
Caffeine: Another methylxanthine with stimulant effects on the central nervous system.
Theobromine: A methylxanthine found in chocolate, with mild stimulant effects.
Uniqueness
Theophylline 7 acetate de nicotinol HCl is unique due to its combination of theophylline with additional functional groups, potentially enhancing its pharmacological effects. This makes it a valuable compound for research and therapeutic applications, offering advantages over other methylxanthines in terms of potency and specificity .
特性
CAS番号 |
38953-18-3 |
|---|---|
分子式 |
C15H16ClN5O4 |
分子量 |
365.77 g/mol |
IUPAC名 |
pyridin-3-ylmethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate;hydrochloride |
InChI |
InChI=1S/C15H15N5O4.ClH/c1-18-13-12(14(22)19(2)15(18)23)20(9-17-13)7-11(21)24-8-10-4-3-5-16-6-10;/h3-6,9H,7-8H2,1-2H3;1H |
InChIキー |
TWLYHAYCGQAQJW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)OCC3=CN=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


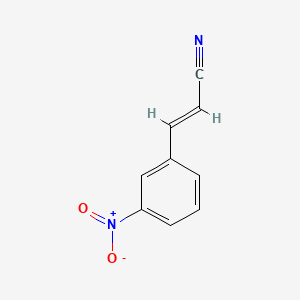
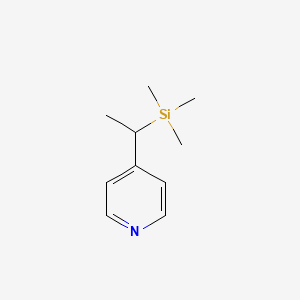
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)


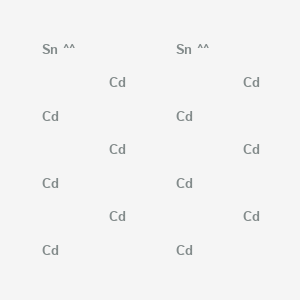
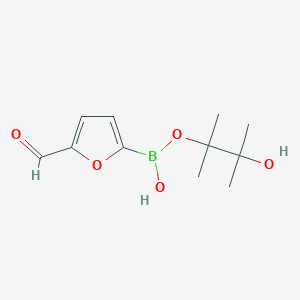

![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)
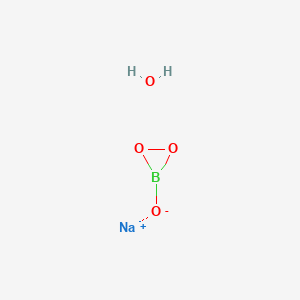
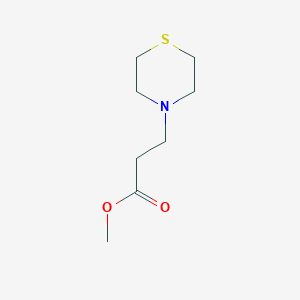
![methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate](/img/structure/B13825543.png)
![(NZ)-N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13825545.png)
